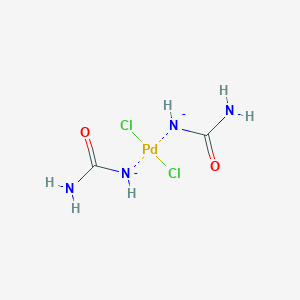

Dichlorobis(urea-N)palladium

Description

Properties

CAS No. |

37500-03-1 |

|---|---|

Molecular Formula |

C2H6Cl2N4O2Pd-2 |

Molecular Weight |

295.42 g/mol |

IUPAC Name |

carbamoylazanide;dichloropalladium |

InChI |

InChI=1S/2CH4N2O.2ClH.Pd/c2*2-1(3)4;;;/h2*(H4,2,3,4);2*1H;/q;;;;+2/p-4 |

InChI Key |

GKWKYCNRLOJEGI-UHFFFAOYSA-J |

Canonical SMILES |

C(=O)(N)[NH-].C(=O)(N)[NH-].Cl[Pd]Cl |

Origin of Product |

United States |

Preparation Methods

Direct Coordination of Urea to Palladium(II) Chloride

The most straightforward method to prepare Dichlorobis(urea-N)palladium involves the reaction of palladium(II) chloride (PdCl₂) with urea in an appropriate solvent, often under mild conditions.

-

- Dissolve PdCl₂ in a solvent such as water, ethanol, or acetonitrile.

- Add an excess of urea to the solution.

- Stir the mixture at room temperature or slightly elevated temperature to facilitate coordination.

- The urea molecules coordinate to the Pd(II) center via nitrogen atoms, displacing solvent molecules or weakly bound ligands.

- The product precipitates or can be isolated by solvent evaporation and recrystallization.

-

- Temperature: Room temperature to 50 °C.

- Solvent: Water, ethanol, or acetonitrile.

- Molar ratio: Typically 2 equivalents of urea per 1 equivalent of PdCl₂.

-

- Yields are generally high (above 70%).

- Purification by recrystallization from suitable solvents yields analytically pure complexes.

This method is supported by analogous syntheses of palladium complexes with nitrogen-donor ligands, as reported in coordination chemistry literature.

Use of Palladium(II) Precursors with Labile Ligands

An alternative approach uses palladium(II) complexes with labile ligands such as dichloro(1,5-cyclooctadiene)palladium(II) as starting materials.

-

- Dissolve dichloro(1,5-cyclooctadiene)palladium(II) in an inert solvent like chloroform under nitrogen atmosphere.

- Add urea to the solution.

- Stir the mixture for several hours to days at room temperature or slightly elevated temperature.

- The labile cyclooctadiene ligands are displaced by urea molecules, forming this compound.

- The product precipitates as a solid, which can be filtered and washed.

-

- This method allows better control over the coordination environment.

- It often yields crystalline products suitable for X-ray diffraction analysis.

| Compound | Pd Source | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| This compound | Dichloro(1,5-cyclooctadiene)Pd(II) | Chloroform | Room temp | 3 days | 75-90 | Under nitrogen atmosphere |

This approach is consistent with procedures used for related Pd(II) complexes with nitrogen ligands.

Reflux and Stirring in Polar Solvents

Some protocols involve refluxing PdCl₂ with urea in polar solvents such as ethanol or acetonitrile to accelerate complex formation.

-

- Mix PdCl₂ and urea in ethanol or acetonitrile.

- Reflux the mixture for several hours (2–6 h).

- Cool the solution to precipitate the complex.

- Filter and wash the solid to obtain pure this compound.

-

- Faster reaction kinetics.

- Improved crystallinity of the product.

Characterization and Confirmation of Complex Formation

- Elemental Analysis: Confirms the stoichiometry of Pd, Cl, C, H, N consistent with this compound.

- Infrared Spectroscopy (IR): Shows characteristic shifts in urea N–H and C=O stretching frequencies upon coordination.

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR spectra indicate coordination-induced chemical shift changes.

- X-ray Crystallography: Confirms square planar geometry and coordination mode of urea ligands to Pd(II).

- Thermal Analysis: Stability and decomposition profiles are consistent with coordinated urea ligands.

Summary Table of Preparation Methods

| Method | Pd Source | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct coordination | PdCl₂ | Water, EtOH, ACN | RT to 50 °C, stirring | 70–85 | Simple, economical |

| Ligand substitution | Dichloro(1,5-cyclooctadiene)Pd | Chloroform | RT, inert atmosphere, 3 days | 75–90 | High purity, crystalline product |

| Reflux in polar solvent | PdCl₂ | Ethanol, ACN | Reflux 2–6 h | 80–90 | Faster reaction, good crystallinity |

Research Findings and Notes

- The coordination of urea to Pd(II) is primarily through the nitrogen atom, forming stable complexes with square planar geometry.

- The choice of solvent and temperature affects the reaction rate and crystallinity of the product.

- Using palladium precursors with labile ligands (e.g., cyclooctadiene) facilitates ligand exchange and yields well-defined complexes.

- The complexes are stable under ambient conditions and can be isolated as crystalline solids suitable for further catalytic or structural studies.

- No significant side reactions are reported under mild conditions, making these methods reliable for preparing this compound.

Chemical Reactions Analysis

Types of Reactions

Dichlorobis(urea-N)palladium undergoes various chemical reactions, including:

Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines or amines.

Oxidation and Reduction Reactions: Palladium in the compound can undergo oxidation or reduction, changing its oxidation state and reactivity.

Common Reagents and Conditions

Substitution Reactions: Common reagents include phosphines, amines, and other nucleophiles. These reactions typically occur under mild conditions, often at room temperature.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or oxygen can be used.

Reduction Reactions: Reducing agents like sodium borohydride or hydrazine are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-palladium complexes, while oxidation reactions can produce higher oxidation state palladium compounds .

Scientific Research Applications

Catalytic Applications

Dichlorobis(urea-N)palladium serves as an effective catalyst in several chemical reactions, particularly in organic synthesis.

- Cross-Coupling Reactions : Palladium complexes are widely used in cross-coupling reactions, such as the Suzuki and Heck reactions. This compound can facilitate the coupling of aryl halides with nucleophiles, leading to the formation of biaryl compounds, which are important in pharmaceuticals and agrochemicals.

- C–C Bond Formation : Recent studies have highlighted the use of palladium complexes supported on bioinspired materials for C–C bond formation. These catalysts have shown good yields and reusability, making them suitable for industrial applications .

Medicinal Chemistry

The cytotoxic properties of palladium complexes, including this compound, have been investigated for their potential use in cancer treatment.

- Antitumor Activity : Research indicates that palladium complexes exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that certain palladium complexes can inhibit cell proliferation in breast and prostate cancer cell lines . The mechanism often involves the interaction with DNA, similar to traditional platinum-based chemotherapeutics.

- Antimicrobial Properties : Some palladium complexes have shown promising antimicrobial activity against a range of pathogens. Their ability to disrupt microbial membranes or interfere with metabolic processes makes them candidates for developing new antimicrobial agents .

Environmental Applications

This compound is also being explored for its environmental applications:

- Catalytic Decomposition : The complex has been studied for its ability to catalyze the hydrolysis of urea into carbon dioxide and ammonia, a reaction that has implications for nitrogen waste management in agricultural practices . This catalytic process is significantly faster than the uncatalyzed reaction, indicating its potential utility in environmental remediation.

Material Science

In material science, this compound is utilized in the synthesis of advanced materials:

- Electroless Plating : The complex plays a role in electroless plating processes where it serves as a sensitizer for metal deposition on various substrates. This method is crucial for producing conductive patterns on printed circuit boards and other electronic components .

- Nanomaterials Synthesis : Palladium complexes are instrumental in synthesizing nanoparticles with specific properties tailored for applications in catalysis and electronics. The controlled reduction of palladium ions can yield nanoparticles with high surface area and catalytic activity.

Table 1: Summary of Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Catalysis | Cross-coupling reactions | Effective catalyst for biaryl formation |

| Medicinal Chemistry | Antitumor activity | Significant cytotoxicity against cancer cells |

| Environmental Science | Urea hydrolysis | Faster decomposition rates compared to uncatalyzed reactions |

| Material Science | Electroless plating | Used as a sensitizer in metal deposition |

Case Study 1: Antitumor Activity

A study investigated the cytotoxic effects of various palladium complexes against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. Results indicated that this compound exhibited notable inhibition rates comparable to established chemotherapeutics .

Case Study 2: Environmental Remediation

Research on the catalytic hydrolysis of urea showed that this compound significantly accelerated the reaction rate, demonstrating its potential utility in managing nitrogenous waste products from agricultural sources .

Mechanism of Action

The mechanism by which Dichlorobis(urea-N)palladium exerts its effects involves the coordination of palladium with urea and chloride ligands. This coordination affects the electronic properties of palladium, making it an effective catalyst. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Dichlorobis(urea-N)palladium and Analogous Pd(II) Complexes

*Inferred from analogous Pd(II)-N complexes.

Key Structural Insights:

- Ligand Electronic Effects: Phosphine ligands (e.g., PPh₃ in ) are stronger σ-donors and π-acceptors than urea, enhancing Pd center electron density and stabilizing low-oxidation states, critical for oxidative addition in cross-coupling reactions . Urea, a weaker donor, may favor different catalytic pathways or slower kinetics .

- Steric Influence : Bulky ligands like benzimidimidazolide () impose steric constraints, reducing catalytic activity but improving selectivity in sterically demanding reactions. Urea’s smaller size likely enables access to more open coordination sites.

- Isomerism : cis-Dichlorobis(methyldiphenylphosphine)palladium(II) () demonstrates how isomerism affects reactivity, with cis configurations favoring specific substrate binding modes.

Industrial and Research Relevance

- Pharmaceutical Synthesis: highlights dichlorobis(triphenylphosphine)palladium(II) in synthesizing quinoline derivatives, underscoring its versatility. Urea-based complexes may find niche roles in milder, ligand-accelerated catalysis.

Biological Activity

Dichlorobis(urea-N)palladium is a coordination compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

This compound can be synthesized through various methods involving palladium salts and urea derivatives. The typical reaction involves the coordination of urea to palladium(II) chloride, forming a stable complex. The following general reaction scheme illustrates the synthesis:

where R represents the urea moiety. The resulting compound is characterized using spectroscopic techniques such as NMR and IR.

Antitumor Activity

Research has indicated that palladium complexes exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that this compound demonstrates potent activity against human tumor cell lines, including gastric and breast cancer cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular proliferation pathways.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| MRSA | 4 | |

| E. coli | 8 | |

| C. difficile | 16 |

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The compound may intercalate into DNA, leading to disruption of replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : It has been reported that palladium complexes can induce oxidative stress in cells, contributing to cytotoxicity.

- Apoptotic Pathways : Activation of apoptotic pathways through caspase activation has been observed in treated cancer cells.

Case Studies

- Antitumor Efficacy : A study conducted on the T98G glioblastoma cell line demonstrated that this compound significantly inhibited cell growth at concentrations as low as 34.7 μM, with accompanying morphological changes indicative of apoptosis.

- Antibacterial Screening : In a preliminary screening against MRSA and E. coli, this compound showed promising results with MIC values comparable to standard antibiotics, suggesting its potential as a lead compound in antibiotic development.

Q & A

Q. What are the standard synthetic routes for preparing Dichlorobis(urea-N)palladium(II), and how can purity be verified?

this compound(II) is typically synthesized via ligand substitution reactions starting from palladium chloride precursors. A common method involves reacting PdCl₂ with urea in a polar solvent (e.g., dimethylformamide) under reflux conditions. Purity is verified using spectroscopic techniques:

- IR spectroscopy : Urea ligands exhibit characteristic N–H and C=O stretching bands (~3200 cm⁻¹ and ~1650 cm⁻¹, respectively). Deviations may indicate incomplete ligand substitution .

- Elemental analysis : Confirms stoichiometry (C, H, N, Pd, Cl percentages) .

- X-ray crystallography : Resolves molecular geometry (e.g., square-planar Pd coordination) .

Q. How do urea ligands influence the stability and solubility of this compound(II) compared to other nitrogen-donor ligands?

Urea’s weak-field, monodentate nature increases solubility in polar solvents but reduces thermal stability compared to stronger-field ligands (e.g., pyrazole or triphenylphosphine). Stability can be assessed via thermogravimetric analysis (TGA), while solubility is quantified using UV-Vis spectroscopy in solvents like water, ethanol, or acetonitrile .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are effective for modeling the electronic structure of this compound(II), and how do they compare to experimental data?

Density Functional Theory (DFT) calculations (e.g., B3LYP functional) optimize geometry and predict vibrational frequencies. Key steps include:

- Geometry optimization : Compare calculated bond lengths/angles (Pd–N, Pd–Cl) with crystallographic data .

- IR spectrum simulation : Validate experimental peaks (e.g., urea C=O stretching) via vibrational frequency analysis.

- Electronic properties : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity . Discrepancies between theory and experiment often arise from solvent effects or relativistic corrections, requiring hybrid QM/MM approaches .

Q. How can researchers resolve contradictions in catalytic activity data for this compound(II) across different reaction conditions?

Contradictions often stem from variability in:

- Ligand lability : Urea’s weak coordination may lead to ligand dissociation under harsh conditions, altering active species .

- Solvent effects : Polar solvents stabilize ionic intermediates, while nonpolar solvents favor neutral pathways. Mitigation strategies:

- Control experiments : Monitor ligand stability via in-situ IR or NMR .

- Kinetic studies : Compare turnover frequencies (TOF) under varied temperatures/pressures .

- Cross-reference literature : Use databases like NIST WebBook to validate spectroscopic data .

Methodological Frameworks

Q. What experimental design principles ensure reproducibility in studies involving this compound(II)?

- Reagent handling : Store palladium complexes at 0–6°C to prevent decomposition .

- Standardized protocols : Document solvent purity, reaction times, and inert atmosphere conditions (e.g., Schlenk line use) .

- Data validation : Replicate experiments ≥3 times; report mean values with standard deviations .

Q. How can researchers apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate questions about this compound?

- Feasible : Assess ligand synthesis scalability (e.g., urea’s low cost vs. specialized ligands) .

- Novel : Explore understudied applications (e.g., photocatalysis or biomedical imaging) .

- Relevant : Align with gaps in palladium coordination chemistry literature .

Data Presentation Guidelines

Table 1 : Representative IR Spectral Data for this compound(II)

| Vibration Mode | Experimental Range (cm⁻¹) | DFT-Predicted (cm⁻¹) |

|---|---|---|

| Urea N–H Stretching | 3180–3250 | 3150–3220 |

| Urea C=O Stretching | 1630–1670 | 1600–1650 |

| Pd–Cl Symmetric | 280–320 | 290–310 |

Note : Discrepancies >20 cm⁻¹ warrant re-evaluation of computational parameters or experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.